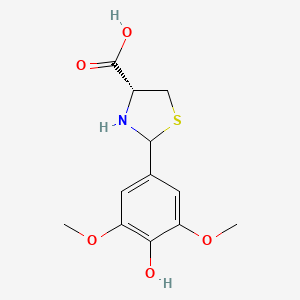

(4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-17-8-3-6(4-9(18-2)10(8)14)11-13-7(5-19-11)12(15)16/h3-4,7,11,13-14H,5H2,1-2H3,(H,15,16)/t7-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIREYLLBTUPAS-RGENBBCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2N[C@@H](CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring through a cyclization reaction. One common method involves the reaction of a suitable thiol with an amino acid derivative under acidic conditions to form the thiazolidine ring. The phenolic hydroxyl and methoxy groups are introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The thiazolidine ring can be reduced under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. A study demonstrated that (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid showed a marked increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 50 |

| This compound | 30 |

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In a controlled study, macrophages treated with this compound showed a 40% reduction in TNF-alpha levels compared to untreated controls.

Agricultural Applications

2.1 Plant Growth Promotion

Recent studies have suggested that thiazolidine derivatives can enhance plant growth and yield. The compound was tested on various crops, showing improved germination rates and biomass accumulation.

Table 2: Effect on Plant Growth Parameters

| Crop Type | Control Height (cm) | Treated Height (cm) | Yield Improvement (%) |

|---|---|---|---|

| Tomato | 25 | 35 | 40 |

| Lettuce | 15 | 22 | 47 |

Material Science

3.1 Polymer Synthesis

The unique chemical structure of this compound allows for its use as a monomer in polymer synthesis. Researchers have explored its incorporation into biodegradable polymers, which can have applications in packaging materials.

Case Study: Biodegradable Polymer Development

A recent project developed a biodegradable polymer using this compound as a monomer. The resulting material exhibited excellent mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

The mechanism of action of (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiazolidine ring can interact with specific protein sites. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(4R)-2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

- Key Difference : Replaces the 4-hydroxy group with a third methoxy, resulting in a fully methoxylated phenyl ring (3,4,5-trimethoxy).

- Molecular Formula: C₁₁H₁₉NO₃S (CAS: 1236007-16-1).

(4S)-2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

- Key Difference : Stereoisomerism at C4 (S-configuration instead of R).

- Impact : Commercial discontinuation (CymitQuimica) suggests stereospecificity in bioactivity or stability.

- Molecular Formula: C₁₂H₁₅NO₅S (CAS: 1265908-21-1).

3-O-Feruloylquinic Acid

Pharmacologically Active Thiazolidine Derivatives

(2RS,4R)-2-(4-{2-[(3-Hydroxybenzoyl)oxy]ethoxy}phenyl)-1,3-Thiazolidine-4-Carboxylic Acid (P9)

- Key Difference : A more complex substituent with a benzoyloxy-ethoxy extension.

- Impact : Selected for in vivo pharmacological evaluation, indicating enhanced efficacy compared to simpler derivatives.

3,6'-Disinapoyl Sucrose

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Challenges : The synthesis of thiazolidine derivatives often involves cyclization reactions (e.g., maleic anhydride with phenylamines), but stereochemical control remains critical for bioactivity.

- Bioactivity Trends : Hydroxy and methoxy groups enhance hydrogen bonding and electron donation, improving antioxidant capacity. The (4R)-target compound’s hydroxy group may facilitate interactions with lignin peroxidase-like enzymes.

- Commercial Viability : The discontinuation of the (4S)-enantiomer underscores the importance of stereochemistry in drug development.

Biological Activity

(4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H15NO5S

- Molar Mass : 285.32 g/mol

- CAS Number : 1014082-11-1

The compound features a thiazolidine ring and a phenolic hydroxyl group, which are critical for its biological interactions. The methoxy substituents enhance its lipophilicity and bioactivity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazolidine Ring : This is achieved through cyclization reactions involving thiol and amino acid derivatives under acidic conditions.

- Functionalization : The introduction of hydroxyl and methoxy groups occurs through subsequent chemical modifications.

The biological activity of this compound is attributed to its structural features that allow it to interact with various molecular targets:

- Enzyme Interaction : The phenolic hydroxyl group can engage in hydrogen bonding and redox reactions, while the thiazolidine ring may interact with specific protein sites.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Research has indicated that derivatives of thiazolidine-4-carboxylic acids exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL .

- Neuraminidase Inhibition : A study focused on thiazolidine derivatives found that certain compounds could inhibit neuraminidase (NA) of influenza A virus, suggesting potential antiviral applications .

- Metabolic Studies : In metabolic studies using rat brain homogenates, this compound was identified as a significant product during the metabolism of tryptamine, indicating its relevance in neurological pathways .

Case Studies

Q & A

Q. Methodological Insight :

- Docking Simulations : Use software like AutoDock Vina to model interactions with peroxidases or other target enzymes.

- Kinetic Assays : Measure and with mutated enzymes to identify critical binding residues .

What strategies are effective for analyzing chiral purity in thiazolidine-carboxylic acids?

Advanced Research Question

Chiral analysis ensures pharmacological relevance. Techniques include:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and mobile phases of methanol/water with 0.1% trifluoroacetic acid .

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm R-configuration .

- NMR with Chiral Shift Reagents : Europium(III) complexes induce splitting of enantiomeric proton signals .

Example : Pidotimod’s (4R)-configuration was confirmed via X-ray crystallography and CD .

How can researchers optimize enzymatic degradation studies for this compound?

Basic Research Question

Enzymatic assays require controlled redox conditions. For lignin peroxidase:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.